molecular formula C8H16NNaO4S B6211535 sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate CAS No. 2728862-86-8

sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Cat. No.: B6211535
CAS No.: 2728862-86-8
M. Wt: 245.3
InChI Key:
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Description

Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-2-sulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the protection of an amino group with a Boc group, followed by the introduction of the sulfinate moiety. One common method involves the reaction of (2R)-2-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfonates, sulfides, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the sulfinate and Boc-protected amine groups. The sulfinate group can participate in various bond-forming reactions, such as S–S, N–S, and C–S bond formation, while the Boc group provides protection to the amine during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sodium sulfinates, such as sodium methanesulfinate and sodium benzenesulfinate, which also serve as building blocks for organosulfur compounds .

Uniqueness

Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is unique due to the presence of both the Boc-protected amine and the sulfinate group, allowing for diverse reactivity and applications in synthetic chemistry. Its ability to undergo various chemical transformations and its utility in the synthesis of complex molecules make it a valuable compound in research and industry .

Properties

CAS No.

2728862-86-8

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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